molecular formula C10H12N4OS2 B11771732 N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide

N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide

Cat. No.: B11771732
M. Wt: 268.4 g/mol
InChI Key: WPGYLJRXTXGITI-UHFFFAOYSA-N
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Description

N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide is a heterocyclic compound featuring a bithiazol core with a methyl group at the 4'-position and a propionamide substituent at the 2'-position. The compound’s molecular formula is C12H14N4O2S2, with an average mass of 311.4 g/mol (MS data) . Its NMR spectra (1H and 13C) confirm the propionamide chain’s presence (δ 1.10 ppm, triplet for CH3; δ 2.45 ppm, quartet for CH2) and the bithiazol core’s aromatic protons (δ 7.19 ppm) .

The compound’s synthetic pathway involves coupling reactions with amines or acetamide derivatives, often yielding high purity (e.g., 74% yield for a structurally similar analog) . Its primary pharmacological interest lies in its ability to modulate enzyme activity, though specific biological targets require further validation.

Properties

Molecular Formula

C10H12N4OS2

Molecular Weight

268.4 g/mol

IUPAC Name

N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C10H12N4OS2/c1-3-7(15)14-10-12-5(2)8(17-10)6-4-16-9(11)13-6/h4H,3H2,1-2H3,(H2,11,13)(H,12,14,15)

InChI Key

WPGYLJRXTXGITI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide typically involves multi-step organic reactions. One common method includes the initial formation of the bithiazole core, followed by the introduction of the amino and propionamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and propionamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing bithiazole structures often exhibit significant biological activity, including:

  • Antimicrobial Properties : Preliminary studies suggest that N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide may have effects on cell proliferation and apoptosis in various cancer cell lines, indicating potential anticancer activity.
  • Anti-inflammatory Effects : The compound's structural components may contribute to anti-inflammatory properties, making it relevant in treating inflammatory diseases.

Anticancer Research

This compound has been investigated for its anticancer potential. Studies have shown that compounds with similar structures can inhibit cell growth in various cancer types. For instance, derivatives of bithiazole have demonstrated significant cytotoxicity against human cancer cell lines such as OVCAR-8 and HCT-116 .

Antimicrobial Activity

The bithiazole core is associated with antibacterial properties. Research into related compounds has shown effectiveness against pathogens like Mycobacterium tuberculosis, suggesting that this compound could be explored as a potential antibacterial agent .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of similar compounds showed significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8), indicating a promising avenue for further research into this compound's anticancer properties .
  • Antimicrobial Evaluation : Research into related thiazole derivatives has highlighted their antibacterial activity against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(2-Amino-4’-methyl-[4,5’-bithiazol]-2’-yl)propionamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bithiazole core can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Target Engagement: The methoxyphenyl group in JNJ0966 enhances selectivity for proMMP-9, preventing its activation and reducing metastasis in preclinical models . Dimethoxyphenyl in SW034538 shifts activity toward TAOK2 kinase, critical in cell signaling pathways .

Backbone Modifications: Replacing acetamide (JNJ0966) with propionamide (Target Compound) increases hydrophobicity, which may improve blood-brain barrier penetration, as seen in JNJ0966 . Cyclohexylamino substituents (Compound 9b) enhance steric bulk, likely affecting substrate binding in MT1-MMP’s HPX domain .

The propionamide chain in the target compound may confer metabolic stability compared to acetamide derivatives, as longer alkyl chains often resist enzymatic degradation .

Enzyme Inhibition Profiles

  • proMMP-9 Inhibitors : JNJ0966 and its analogs demonstrate that bithiazol derivatives can selectively bind latent MMP-9, preventing its activation and subsequent role in cancer metastasis . The target compound’s propionamide group may offer a similar mechanism, though experimental validation is needed.

Biological Activity

N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bithiazole moiety that contributes to its biological activity. The compound can be represented structurally as follows:

  • Chemical Formula: C₁₁H₁₃N₃S₂
  • Molecular Weight: 245.37 g/mol
  • IUPAC Name: N-(2-amino-4-methyl-1,3-thiazol-2-yl)propionamide

Research indicates that this compound exhibits various mechanisms of action, including:

  • Antitumor Activity: Studies have shown that derivatives of bithiazole compounds can inhibit cancer cell proliferation. For instance, the compound demonstrated significant cytotoxic effects against Jurkat and A-431 cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties: The compound has been evaluated for its antibacterial activity against various pathogens. In vitro studies indicated that it possesses comparable efficacy to standard antibiotics such as norfloxacin .
  • Enzyme Inhibition: Molecular docking studies suggest that the compound may interact with specific enzymes involved in disease pathways, potentially inhibiting their activity and leading to therapeutic effects .

Antitumor Activity

A notable study examined the structure-activity relationship (SAR) of related bithiazole compounds. It was found that modifications in the thiazole ring significantly impacted their cytotoxicity. The presence of electron-withdrawing groups was essential for enhancing antitumor activity .

CompoundCell LineIC50 (µM)Reference
This compoundJurkat23.30 ± 0.35
DoxorubicinJurkat10.00

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains. The results indicated significant growth inhibition, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

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